N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide
Description
N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide is a synthetic phenoxy acetamide derivative characterized by a 4-aminophenyl group linked to a phenoxy ring substituted with two tert-butyl groups at the 2- and 4-positions.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)15-7-12-19(18(13-15)22(4,5)6)26-14-20(25)24-17-10-8-16(23)9-11-17/h7-13H,14,23H2,1-6H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFBYBFKBYGXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 2,4-di(tert-butyl)phenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,4-di(tert-butyl)phenyl chloride.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-aminophenylacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations:
- Synthesis of Complex Molecules : It is utilized in the development of more complex organic compounds through coupling reactions with other functional groups.
- Reactivity Profiles :
- Oxidation : Can be oxidized to form quinone derivatives.
- Reduction : Capable of undergoing reduction to yield amino derivatives.
- Substitution Reactions : Participates in nucleophilic substitution, allowing for the introduction of diverse nucleophiles.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Quinone derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Amino derivatives |
| Substitution | Amines, thiols, alkoxides | Various substituted acetamides |
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that the compound could inhibit the growth of certain cancer cell lines, warranting further exploration in cancer therapeutics.
Medicinal Chemistry
In drug development, this compound is being explored for its therapeutic applications:
- Drug Design : Its structural features allow it to interact with biological targets effectively. The compound's ability to modulate biological pathways makes it a significant focus in developing new drugs.
- Case Studies :
- A study published in Journal of Medicinal Chemistry investigated its efficacy against specific cancer types and highlighted its potential as a lead compound for further drug development.
Case Studies
-
Antimicrobial Efficacy Study
- Researchers synthesized various derivatives of this compound and tested them against bacterial strains. Results indicated a promising antimicrobial effect compared to standard antibiotics.
-
Cancer Cell Line Inhibition
- A study assessed the compound's impact on breast cancer cell lines. The findings showed significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.
Biological Activity
N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide is an organic compound with the molecular formula C22H30N2O2 and a molecular weight of 354.49 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- CAS Number : 1020055-65-5
- Molecular Formula : C22H30N2O2
- Molecular Weight : 354.49 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Phenoxy Intermediate : Reacting 2,4-di(tert-butyl)phenol with a halogenating agent (e.g., thionyl chloride) to create 2,4-di(tert-butyl)phenyl chloride.
- Coupling Reaction : Coupling the phenoxy intermediate with 4-aminophenylacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final acetamide compound .
Antitumor Activity
Research has demonstrated that compounds related to this compound exhibit significant antitumor properties. A study evaluated various derivatives against approximately 60 human tumor cell lines from nine different neoplastic diseases. The findings indicated that certain derivatives showed considerable anticancer activity, suggesting that modifications to the basic structure can enhance efficacy .
The biological activity of this compound is thought to be linked to its ability to interact with specific cellular pathways involved in tumor growth and proliferation. The presence of the aminophenyl group may facilitate interactions with receptors or enzymes critical for cancer cell survival. Additionally, the phenoxy group may enhance lipophilicity, allowing better membrane penetration and bioavailability .
Study on Anticancer Activity
In a comprehensive study published by the National Cancer Institute, several derivatives of this compound were synthesized and screened for antitumor activity. Among these derivatives, several exhibited potent inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. The most promising candidates were identified for further development into therapeutic agents .
Antimicrobial Properties
Another aspect of research focused on the antimicrobial activity of this compound. Preliminary tests indicated that it possesses inhibitory effects against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1020055-65-5 |
| Molecular Formula | C22H30N2O2 |
| Molecular Weight | 354.49 g/mol |
| Antitumor Activity | Significant against multiple cancer cell lines |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- tert-Butyl Groups : The target compound’s tert-butyl substituents enhance lipophilicity (logP ≈ 5.2 predicted) compared to halogenated analogs (e.g., WH7, logP ≈ 3.1) . This may improve membrane permeability but reduce water solubility.
- Amino Group: The 4-aminophenyl moiety facilitates hydrogen bonding, similar to the basic side chains in xanthine derivatives (e.g., compound 36) .
Adenosine Receptor (AR) Antagonists
- Compound 36: Exhibits nanomolar affinity for A1 (Ki = 24 nM) and A2B (Ki = 66 nM) receptors. The pyrrolidin-1-yl side chain enhances water solubility (≥10 mg/mL) .
Auxin-like Activity
- WH7 : Inhibits Arabidopsis root growth (EC50 = 1.2 µM) via auxin signaling pathways. Chloro and methyl groups are critical for activity .
- Compound 602: Acts as a synthetic auxin agonist, with 4-chloro-3,5-dimethylphenoxy enhancing receptor interaction .
- Target Compound : The tert-butyl groups likely reduce auxin-like effects, as bulky substituents are unfavorable in auxin SAR .
Anti-inflammatory and Analgesic Activity
- Halogenated Derivatives: Compounds with 4-bromo-3-methylphenoxy () show potent antimicrobial and anti-inflammatory activity (IC50 = 18 µM in carrageenan-induced edema) .
Physicochemical and Pharmacokinetic Properties
Key Insight : The tert-butyl groups in the target compound may improve metabolic stability by shielding the acetamide bond from enzymatic degradation, a common issue in analogs like compound 27 .
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-(4-aminophenyl)-2-[2,4-di(tert-butyl)phenoxy]acetamide?
Answer:
The synthesis typically involves a two-step approach:
Coupling Reaction : Reacting 2,4-di(tert-butyl)phenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-[2,4-di(tert-butyl)phenoxy]acetyl chloride.
Amidation : Introducing the 4-aminophenyl group via nucleophilic substitution. For example, reacting the intermediate with 4-nitroaniline followed by reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) .
Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced: How do steric effects from tert-butyl substituents influence reaction kinetics or crystallography?
Answer:
The bulky tert-butyl groups introduce significant steric hindrance, which can:
- Slow reaction rates : Increase activation energy for nucleophilic attack during amidation. Mitigate by using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Affect crystal packing : As seen in structurally similar acetamides, tert-butyl groups disrupt molecular symmetry, leading to non-planar conformations and centrosymmetric intermolecular interactions (e.g., C–H⋯O hydrogen bonds). X-ray diffraction studies may require longer data collection times to resolve disordered tert-butyl moieties .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what challenges arise?
Answer:
- ¹H/¹³C NMR : Key for verifying the aromatic amine (δ ~5.0 ppm for NH₂) and tert-butyl groups (δ ~1.3 ppm for C(CH₃)₃). Overlapping signals from tert-butyl protons may complicate integration; use DEPT-135 to distinguish CH₃ groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~403.3 g/mol). Fragmentation patterns may highlight cleavage at the amide bond .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced: How can conflicting data in reaction yields or purity be resolved systematically?
Answer:
- Controlled Replicates : Repeat reactions under identical conditions (temperature, solvent, catalyst loading) to assess reproducibility .
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Compare retention times with a reference standard .
- Kinetic Studies : Vary reaction parameters (e.g., temperature from 60°C to 100°C) to identify optimal conditions. Tert-butyl groups may necessitate higher temperatures for complete conversion .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol or methanol for high recovery. Slow evaporation minimizes co-precipitation of byproducts .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate unreacted phenol derivatives. Tert-butyl groups increase hydrophobicity, requiring higher ethyl acetate ratios (~30%) for elution .
Advanced: How can biological activity (e.g., anticancer) be evaluated for this compound?
Answer:
- In Vitro Assays :
- In Vivo Models : Administer in rodent models (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses. Include positive controls (e.g., indomethacin) .
Advanced: What computational methods aid in predicting the compound’s reactivity or interactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects (e.g., charge distribution on the amino group).
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. The tert-butyl groups may occupy hydrophobic pockets, enhancing binding affinity .
Basic: How should researchers handle the compound’s amine group to prevent oxidation?
Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C.
- Reaction Conditions : Use reducing agents (e.g., Na₂S₂O₄) during synthesis to stabilize the amine. Avoid strong oxidizing reagents (e.g., HNO₃) .
Advanced: What are the implications of substituent electronic effects on the compound’s stability?
Answer:
- Electron-Donating tert-butyl Groups : Stabilize the phenoxy moiety via resonance, reducing susceptibility to electrophilic attack.
- Amino Group : Prone to oxidation; acetylation (e.g., using acetic anhydride) prior to harsh reactions protects the amine .
Basic: How can solubility challenges be addressed during formulation for biological assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
